Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is a chemical compound notable for its unique structural features and potential applications in various scientific fields. This compound exhibits a trifluoromethyl group, which enhances its biological activity and stability. It belongs to the class of benzoates and is characterized by its aniline derivative structure.
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate can be classified as:
The synthesis of ethyl 2-[3-(trifluoromethyl)anilino]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-(trifluoromethyl)aniline with an appropriate benzoate under controlled conditions.
The molecular structure of ethyl 2-[3-(trifluoromethyl)anilino]benzoate features:
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate can participate in several chemical reactions:
The reactivity of the compound is largely influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at adjacent sites on the aromatic ring.
The mechanism of action for ethyl 2-[3-(trifluoromethyl)anilino]benzoate involves:
Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced biological activity due to increased lipophilicity and altered pharmacokinetics.
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate has potential applications in:
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a 3-(trifluoromethyl)aniline moiety through a secondary amine group. With the molecular formula C~16~H~14~F~3~NO~2~ and a molecular weight of 309.29 g/mol, this molecule exemplifies strategic medicinal chemistry design principles. The compound serves as a key synthetic intermediate for bioactive molecules and shares structural homology with established non-steroidal anti-inflammatory drugs (NSAIDs) featuring anthranilic acid derivatives. Its chemical architecture combines three critical elements: (1) the lipophilic ethyl ester group, (2) the hydrogen-bond capable anilino bridge, and (3) the highly electron-withdrawing trifluoromethyl (–CF~3~) substituent. This specific arrangement enables unique physicochemical and biomolecular interactions that have positioned it as a scaffold of significant interest in anti-inflammatory agent development [1] [4] [6].
The trifluoromethyl group (–CF~3~) represents one of medicinal chemistry's most impactful fluorine-containing substituents due to its distinctive steric and electronic properties. With a van der Waals volume (38.3 ų) comparable to isopropyl groups but significantly greater electronegativity (3.0 vs. 2.5 for chlorine), the –CF~3~ group exerts powerful electron-withdrawing effects that dramatically influence molecular behavior. These properties manifest in three key pharmacological enhancements when incorporated into bioactive compounds:
Metabolic Stability: The carbon-fluorine bonds in the –CF~3~ group exhibit exceptional strength (approximately 485 kJ/mol), creating a barrier against oxidative metabolism. This property significantly improves the metabolic half-life of drug candidates, as evidenced by the >20% of FDA-approved small molecule drugs now containing this moiety [5].
Lipophilicity Enhancement: Introduction of a –CF~3~ group typically increases log P values by approximately 0.9-1.2 units, facilitating improved membrane permeation. For Ethyl 2-[3-(trifluoromethyl)anilino]benzoate, this translates to enhanced cellular uptake at inflammatory sites where the compound must penetrate immune cells to modulate intracellular targets [5] [7].
Molecular Recognition: The –CF~3~ group participates in specialized binding interactions with enzyme pockets, including orthogonal dipole interactions and hydrophobic enclosure. As demonstrated in COX-2 selective inhibitors like CF~3~-indomethacin, the –CF~3~ group occupies a specific hydrophobic pocket formed by Ala-527, Val-349, Ser-530, and Leu-531 residues, contributing to nanomolar affinity (IC~50~ = 267 nM) and 375-fold selectivity over COX-1 [2].
Table 1: Impact of Trifluoromethyl Group on Pharmacologically Relevant Parameters
Parameter | Methyl Group | Trifluoromethyl Group | Pharmacological Impact |
---|---|---|---|
Electronegativity | 2.3 (C) | 3.0 (F) | Enhanced binding specificity |
Hydrophobicity (π) | 0.56 | 0.88 | Improved membrane penetration |
Metabolic Lability | High | Very low | Extended plasma half-life |
Steric Volume (ų) | 22.0 | 38.3 | Targeted occupancy of enzyme pockets |
The strategic positioning of the –CF~3~ group at the meta-position of the aniline ring in Ethyl 2-[3-(trifluoromethyl)anilino]benzoate creates a localized dipole moment that influences the electron density of the adjacent secondary amine. This electronic perturbation potentially enhances the molecule's hydrogen-bond donating capability toward biological targets like cyclooxygenases (COX) or cytosolic phospholipase A~2~ (cPLA~2~), enzymes central to the arachidonic acid cascade [2] [3]. The trifluoromethyl group's role extends beyond passive steric occupation to active participation in ligand-target binding thermodynamics, often contributing favorable binding enthalpies through multipolar interactions with protein backbone elements [5].
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate exists within an important lineage of anthranilic acid-derived NSAIDs whose development spans over five decades. The compound represents a strategic molecular evolution from first-generation agents such as mefenamic acid and flufenamic acid, which featured simple phenylamino-benzoate structures. The historical progression toward trifluoromethyl-substituted variants emerged from systematic structure-activity relationship (SAR) investigations that revealed:
Electronic Optimization: Early SAR studies demonstrated that electron-withdrawing groups at the aniline's meta-position enhanced anti-inflammatory potency by 3-8 fold compared to unsubstituted analogs. This discovery prompted medicinal chemists to explore increasingly potent electron-withdrawing substituents, culminating in the –CF~3~ group as the optimal functionality [7] [8].
Metabolite Shielding: Ethyl esterification of the carboxylic acid function in precursor molecules served dual purposes: (a) improving oral bioavailability by mitigating ionization, and (b) creating prodrug candidates with site-specific activation potential. This approach followed the historical precedent set by other esterified NSAIDs such as dexibuprofen lysinate [4] [7].
The compound gained particular prominence as a synthetic precursor to etofenamate (2-(2-hydroxyethoxy)ethyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate), an established topical NSAID approved in multiple markets. Etofenamate retains the core Ethyl 2-[3-(trifluoromethyl)anilino]benzoate structure while incorporating a hydroxyethoxylated ester moiety designed for enhanced dermal penetration [7] [8]. The synthetic pathway typically involves:
Step 1: 3-(Trifluoromethyl)aniline + Ethyl 2-fluorobenzoate → Ethyl 2-[3-(trifluoromethyl)anilino]benzoate Step 2: Ester transposition with 2-(2-hydroxyethoxy)ethanol → Etofenamate
This derivatization strategy exemplifies how Ethyl 2-[3-(trifluoromethyl)anilino]benzoate serves as a versatile scaffold for generating bioactive molecules with tailored pharmacokinetic properties. The compound's emergence coincided with broader medicinal chemistry efforts to optimize NSAID pharmacology through fluorine incorporation, as evidenced by FDA approval of 19 distinct trifluoromethyl-containing drugs between 2000-2020, spanning anti-inflammatory, antimicrobial, and anticancer agents [5].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: